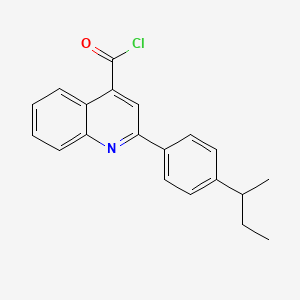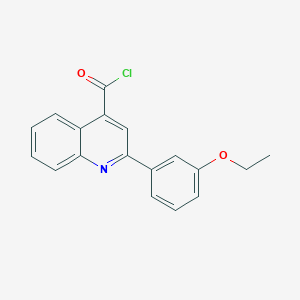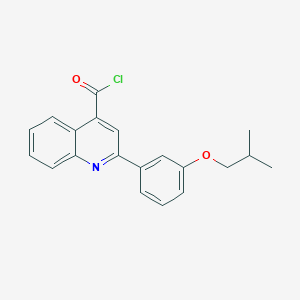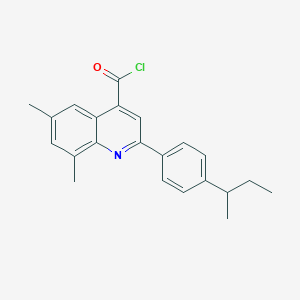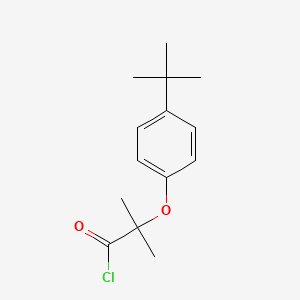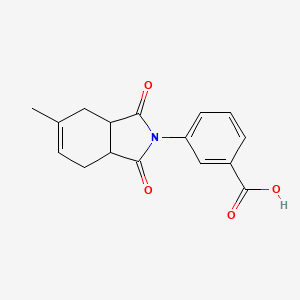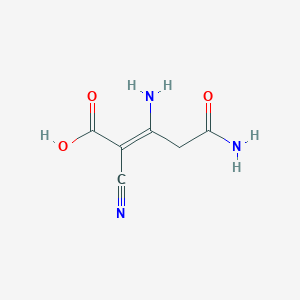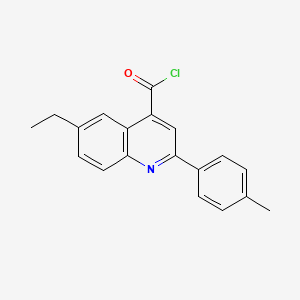
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
説明
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, also known as EMQQC, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. EMQQC is used in many areas of science, from organic synthesis to biochemistry and physiology.
科学的研究の応用
Optical and Structural Properties
The structural and optical properties of quinoline derivatives, including those similar to 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, have been a subject of research. Studies have explored how these compounds behave when formed into thin films. For instance, the research by Zeyada, El-Nahass, and El-Shabaan (2016) focused on the optical properties and structural changes when quinoline derivatives are used to create thin films. This research is significant in understanding the material's behavior in various applications, especially in optical technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Another area of application is in the development of photovoltaic devices. The study of photovoltaic properties of quinoline derivatives, similar to the compound , has shown potential in organic–inorganic photodiode fabrication. Research conducted by the same authors mentioned above demonstrates the use of these compounds in creating devices that exhibit photovoltaic properties under both dark and illuminated conditions, indicating their potential in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The dielectric properties of quinoline derivatives are also a significant area of study. The influence of substitution groups on the dielectric properties of these compounds has been explored. For instance, research has investigated how different substitution groups affect the electrical conductivity and dielectric properties of thin films made from quinoline derivatives. These findings are crucial for applications in electronic devices where dielectric properties are a key factor (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Chemical Reactions and Synthesis
Studies also focus on the reaction mechanisms and synthesis processes involving quinoline derivatives. This includes exploring different conditions and catalysts that influence the formation and properties of these compounds. For example, the reaction of quinoline derivatives with epichlorohydrin has been investigated to understand the chemical pathways and products formed under various conditions. Such research contributes to the broader understanding of the synthetic capabilities and applications of quinoline derivatives in chemical production (Kutkevichus & Shablinskas, 1971).
特性
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-6-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRJSZVORXADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



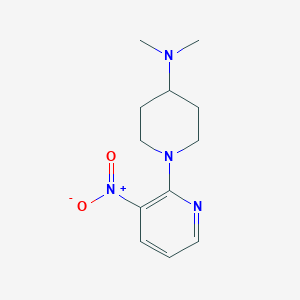
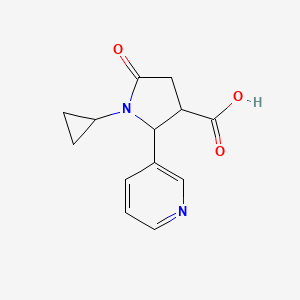
![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
